

# Application Note: Measuring ORIC-533 Target Engagement in Patient-Derived Xenografts

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For: Researchers, scientists, and drug development professionals.

#### **Abstract**

This application note provides a detailed protocol for measuring the target engagement of **ORIC-533**, a potent and selective inhibitor of CD73, in patient-derived xenograft (PDX) models of multiple myeloma. **ORIC-533** is an orally bioavailable small molecule that blocks the conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine, thereby enhancing anti-tumor immune responses.[1][2][3][4] The protocols outlined herein describe the establishment of multiple myeloma PDX models, methods to assess **ORIC-533** target engagement through measurement of CD73 activity and adenosine levels, and analysis of downstream pharmacodynamic effects on immune cell populations.

## Introduction to ORIC-533 and its Target, CD73

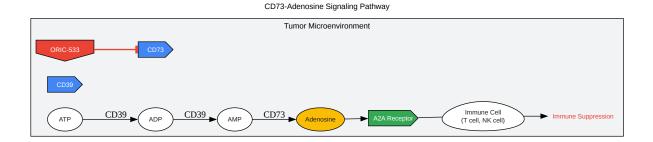
ORIC-533 is a clinical-stage investigational drug that targets CD73 (ecto-5'-nucleotidase), an enzyme that plays a critical role in tumor immune evasion.[1][2] CD73 is the rate-limiting enzyme in the extracellular conversion of AMP to adenosine.[3] High concentrations of adenosine in the tumor microenvironment suppress the activity of various immune cells, including T cells and Natural Killer (NK) cells, allowing cancer cells to escape immune surveillance.[3][4] By inhibiting CD73, ORIC-533 aims to reduce adenosine production, thereby restoring anti-tumor immunity.[4][5] Preclinical studies have demonstrated that ORIC-533 can rescue cytotoxic T-cell function in the presence of high AMP concentrations.[6] It is currently being evaluated in clinical trials for relapsed or refractory multiple myeloma.[7][8]



Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient into an immunodeficient mouse, are invaluable tools for preclinical drug evaluation.[9][10] Multiple myeloma PDX models, in particular, can recapitulate the heterogeneity and drug response of the original patient's disease.[9][11] This document provides a framework for utilizing these models to assess the in vivo target engagement of **ORIC-533**.

# Signaling Pathway and Experimental Workflow CD73-Adenosine Signaling Pathway

The following diagram illustrates the CD73-adenosine signaling pathway and the mechanism of action of **ORIC-533**.



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Caption: **ORIC-533** inhibits CD73, blocking adenosine production and subsequent immune suppression.

### **Experimental Workflow for Target Engagement Studies**

The diagram below outlines the general workflow for assessing **ORIC-533** target engagement in multiple myeloma PDX models.





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Caption: Workflow for **ORIC-533** target engagement studies in PDX models.



# Experimental Protocols Establishment of Multiple Myeloma Patient-Derived Xenografts

- Animal Models: Utilize immunodeficient mice such as NOD/SCID/IL2Rynull (NSG) mice, which are suitable for engrafting human hematopoietic cells.[10]
- Patient Samples: Obtain bone marrow aspirates from consenting multiple myeloma patients.
- Cell Isolation: Isolate mononuclear cells from the bone marrow aspirates using Ficoll-Paque density gradient centrifugation.
- Implantation: Subcutaneously or intravenously inject 3-5 x 10<sup>6</sup> mononuclear cells into sublethally irradiated (200-250 cGy) NSG mice.[10]
- Monitoring Engraftment: Monitor tumor growth by caliper measurements (for subcutaneous models) or by measuring human immunoglobulin levels in mouse serum.

### **ORIC-533** Dosing and Sample Collection

- Treatment Groups: Once tumors are established (e.g., 100-200 mm³ for subcutaneous models), randomize mice into treatment groups:
  - Vehicle control (e.g., 0.5% methylcellulose)
  - ORIC-533 (e.g., 10, 30, 100 mg/kg, administered orally, once daily)
- Dosing: Administer ORIC-533 or vehicle by oral gavage for the duration of the study (e.g., 21-28 days).
- Sample Collection: At specified time points (e.g., 2, 8, and 24 hours post-final dose) and at the end of the study, collect:
  - Tumor Tissue: Flash-freeze a portion in liquid nitrogen for biochemical assays and fix another portion in formalin for immunohistochemistry.



- Blood: Collect via cardiac puncture into EDTA-coated tubes for plasma separation and flow cytometry.
- Bone Marrow: Flush femurs and tibias with PBS to collect bone marrow cells.

#### **Measurement of Target Engagement**

3.3.1 CD73 Enzymatic Activity Assay

This assay measures the conversion of AMP to adenosine in tumor lysates.

- Tumor Lysate Preparation: Homogenize snap-frozen tumor tissue in lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Enzymatic Reaction: Incubate a standardized amount of tumor lysate with a known concentration of AMP.
- Adenosine Quantification: Measure the amount of adenosine produced using a sensitive method such as liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: Express CD73 activity as the rate of adenosine production (e.g., pmol/min/mg protein). Compare the activity in ORIC-533-treated samples to vehicle-treated controls.
- 3.3.2 Quantification of Adenosine in the Tumor Microenvironment

This protocol directly measures the concentration of the immunosuppressive product of CD73 activity.

- Sample Preparation: Process plasma and tumor interstitial fluid for analysis.
- LC-MS/MS Analysis: Use a validated LC-MS/MS method to quantify the concentration of adenosine.
- Data Analysis: Compare adenosine levels in the different treatment groups.

## **Pharmacodynamic Assays**

3.4.1 Immune Cell Profiling by Flow Cytometry



This assay evaluates changes in immune cell populations in the blood, bone marrow, and tumor.

- Cell Staining: Stain single-cell suspensions with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NKp46, CD69, PD-1).
- Data Acquisition: Acquire data on a multi-color flow cytometer.
- Data Analysis: Quantify the percentage and activation status of different immune cell subsets (e.g., activated CD8+ T cells, NK cells).

#### 3.4.2 Cytokine Analysis

This assay measures the levels of pro-inflammatory and immunomodulatory cytokines.

- Sample Preparation: Use plasma or tumor lysates.
- Multiplex Immunoassay: Analyze cytokine levels (e.g., IFN-γ, TNF-α, IL-2) using a multiplex immunoassay platform (e.g., Luminex).
- Data Analysis: Compare cytokine concentrations between treatment groups.

# Data Presentation Quantitative Summary of Expected Outcomes



Parameter	Assay	Vehicle Control (Expected)	ORIC-533 (100 mg/kg) (Expected)
Target Engagement			
Tumor CD73 Activity	Enzymatic Assay	High	Significantly Reduced
Tumor Adenosine Levels	LC-MS/MS	High	Significantly Reduced
Pharmacodynamics			
Activated CD8+ T Cells	Flow Cytometry	Low Percentage	Increased Percentage
NK Cell Activation	Flow Cytometry	Low	Increased
Pro-inflammatory Cytokines	Multiplex Immunoassay	Low Levels	Increased Levels
Efficacy			
Tumor Growth	Caliper Measurement	Progressive Growth	Inhibition of Growth

**Preclinical Efficacy of ORIC-533** 

Model	Dosing	Outcome	Reference
Syngeneic Mouse Model	Oral Administration	Single-agent antitumor activity	[12]
Ex vivo Human MM Samples	Nanomolar Concentrations	Rescued cytotoxic T-cell function	[6]
Ex vivo Human MM Samples	Dose-responsive	Lysis of multiple myeloma cells	[13]

#### Conclusion

The protocols described in this application note provide a comprehensive framework for assessing the target engagement and pharmacodynamic effects of **ORIC-533** in multiple myeloma PDX models. By directly measuring CD73 activity and downstream immune



modulation, researchers can effectively evaluate the in vivo potency and mechanism of action of this promising therapeutic agent. These methods are crucial for the continued preclinical and clinical development of **ORIC-533** and other CD73 inhibitors.

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